REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.[CH3:13][C:14](Cl)([C:16]#[CH:17])[CH3:15].[I-].[K+].C(=O)([O-])[O-].[K+].[K+]>C(#N)C.CCCCCC.CCOCC>[CH3:13][C:14]([O:10][C:7]1[CH:6]=[CH:5][C:4]([O:3][C:2]([F:11])([F:12])[F:1])=[CH:9][CH:8]=1)([CH3:15])[C:16]#[CH:17] |f:2.3,4.5.6,8.9|
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Name
|
|
Quantity
|
30.69 g
|
Type
|
reactant
|
Smiles
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FC(OC1=CC=C(C=C1)O)(F)F
|
Name
|
|
Quantity
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53 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C#C)Cl
|
Name
|
|
Quantity
|
14.3 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
|
Name
|
|
Quantity
|
95.25 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
hexane Et2O
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Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CCCCCC.CCOCC
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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This reaction mixture was heated at 70°-80° C. for four days
|
Duration
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4 d
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
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WASH
|
Details
|
The precipitate was washed with dichloromethane
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Type
|
ADDITION
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Details
|
the washing were added to the acetonitrile
|
Type
|
CUSTOM
|
Details
|
The organics were evaporated in vacuo
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Type
|
WASH
|
Details
|
The organics were washed with water (2×100 mL) and dilute aqueous sodium thiosulfate (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to leave a dark brown-orange oil
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C#C)(C)OC1=CC=C(C=C1)OC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.73 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |